Ethyl 4-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazine ring, a benzoate ester, and methoxy and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoate Ester: This step involves esterification reactions, often using ethyl alcohol and a suitable acid catalyst.
Addition of Methoxy and Methylsulfanyl Groups: These substituents are introduced through nucleophilic substitution reactions, where methoxy and methylsulfanyl groups replace leaving groups on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]PYRAZINECARBOXYLATE: Lacks the tetrahydro component, which may affect its reactivity and applications.
METHYL 4-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its physical properties and reactivity.
Properties
Molecular Formula |
C16H22N2O4S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 4-(2-methoxy-4-methylsulfanylbenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4S/c1-4-22-16(20)18-9-7-17(8-10-18)15(19)13-6-5-12(23-3)11-14(13)21-2/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
LENQUIMVDHXTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
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